Octan-2-yl carbonochloridate

Chloroformate Physical Properties Boiling Point

Octan-2-yl carbonochloridate (CAS 15586-11-5, also known as 2-octyl chloroformate or 1-methylheptyl carbonochloridate) is a branched secondary alkyl chloroformate belonging to the ROC(O)Cl ester class. This reactive intermediate exhibits a molecular formula of C₉H₁₇ClO₂ (MW 192.68) and is a colorless liquid with a density of 1.003 g/cm³ and an atmospheric boiling point of 211°C.

Molecular Formula C9H17ClO2
Molecular Weight 192.68 g/mol
CAS No. 15586-11-5
Cat. No. B098895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctan-2-yl carbonochloridate
CAS15586-11-5
Synonyms2-Octylchloroformate
Molecular FormulaC9H17ClO2
Molecular Weight192.68 g/mol
Structural Identifiers
SMILESCCCCCCC(C)OC(=O)Cl
InChIInChI=1S/C9H17ClO2/c1-3-4-5-6-7-8(2)12-9(10)11/h8H,3-7H2,1-2H3
InChIKeyRDQJDTOPBOAIKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octan-2-yl Carbonochloridate (2-Octyl Chloroformate, CAS 15586-11-5): Baseline Physical and Chemical Profile for Scientific Procurement


Octan-2-yl carbonochloridate (CAS 15586-11-5, also known as 2-octyl chloroformate or 1-methylheptyl carbonochloridate) is a branched secondary alkyl chloroformate belonging to the ROC(O)Cl ester class [1]. This reactive intermediate exhibits a molecular formula of C₉H₁₇ClO₂ (MW 192.68) and is a colorless liquid with a density of 1.003 g/cm³ and an atmospheric boiling point of 211°C . The compound possesses a chiral center at the 2-position of the octyl chain, making it a structural isomer distinct from its linear primary counterpart, n-octyl chloroformate (1-octyl chloroformate, CAS 7452-59-7), and from other branched C9 chloroformates such as 2-ethylhexyl chloroformate (CAS 24468-13-1).

Why Octan-2-yl Carbonochloridate Cannot Be Substituted with Generic Alkyl Chloroformates: Quantitative Differentiation in Physical Properties, Stability, and Stereochemical Outcomes


In-class chloroformates cannot be freely interchanged because the alkyl substituent profoundly governs critical performance parameters including boiling point, density, thermal and hydrolytic stability, and stereochemical outcome in nucleophilic displacement reactions [1]. As a secondary alkyl chloroformate, octan-2-yl carbonochloridate occupies a distinct intermediate position in the established stability hierarchy (aryl > primary alkyl > secondary alkyl > tertiary alkyl), directly impacting shelf-life, handling requirements, and reaction pathway selectivity [2]. Furthermore, the presence of a stereogenic center at the 2-position confers unique stereochemical consequences during decarboxylation and derivatization, which are absent in achiral linear isomers such as n-octyl chloroformate [3]. These quantifiable differences directly translate to operational and economic considerations for procurement, including solvent compatibility, purification requirements, and enantioselective synthetic utility.

Quantitative Evidence Guide for Octan-2-yl Carbonochloridate: Direct Comparator Data for Informed Scientific Selection


Boiling Point Differentiation: Octan-2-yl Carbonochloridate vs. Primary and Other Branched Alkyl Chloroformates

The atmospheric boiling point (760 mmHg) of octan-2-yl carbonochloridate (211°C) is substantially higher than that of its linear primary isomer n-octyl chloroformate (converted to ~90-91°C at 11 mmHg, significantly lower at atmospheric pressure) , and also exceeds that of the commercially prominent 2-ethylhexyl chloroformate (208°C at 760 mmHg) [1]. Compared to lower molecular weight alkyl chloroformates, the difference is even more pronounced: ethyl chloroformate (95°C) [2] and isopropyl chloroformate (104.6°C) [3] are far more volatile.

Chloroformate Physical Properties Boiling Point Separation Purification

Density Differentiation: Octan-2-yl Carbonochloridate Exhibits Higher Density than Close Analogs

The density of octan-2-yl carbonochloridate is 1.003 g/cm³ . This value is measurably higher than that of n-octyl chloroformate (0.984 g/mL at 25°C) [1] and 2-ethylhexyl chloroformate (0.981 g/mL at 25°C) [2]. Among comparators, only ethyl chloroformate (1.135-1.139 g/mL) and isopropyl chloroformate (1.08 g/cm³) [3] exhibit higher densities due to their smaller alkyl chains.

Chloroformate Physical Properties Density Phase Behavior Formulation

Thermal and Hydrolytic Stability: Secondary Alkyl Chloroformate Stability Classification

Alkyl chloroformate thermal stability follows a well-established hierarchy: aryl > primary alkyl > secondary alkyl > tertiary alkyl [1]. Octan-2-yl carbonochloridate, as a secondary alkyl chloroformate, resides in the intermediate stability tier, less stable than its primary linear isomer n-octyl chloroformate (primary) and more stable than any tertiary analog. Additionally, higher molecular weight chloroformates generally hydrolyze more slowly at room temperature than lower chloroformates such as methyl or ethyl chloroformate [2]. Measured hydrolysis half-lives for lower chloroformates range from 1.4 to 53.2 minutes [3]; while specific data for octan-2-yl carbonochloridate are not reported, its higher molecular weight and branched secondary structure predict a significantly longer hydrolytic half-life, reducing susceptibility to ambient moisture degradation.

Chloroformate Stability Hydrolysis Storage Shelf-life

Stereochemical Outcome in SN2 Decarboxylation: Octan-2-yl Carbonochloridate Enables Chirality Transfer

Catalytic decarboxylation of (S)-2-octyl chloroformate via an SN2 mechanism proceeds with inversion of configuration to yield (R)-2-chlorooctane with minimal olefin byproduct formation [1]. In contrast, 1-octyl chloroformate (lacking a chiral center) shows no stereochemical consequences upon decomposition, and the thermal (uncatalyzed) SNi pathway for secondary chloroformates competes with the catalytic SN2 route, producing different stereochemical outcomes [2]. This stereospecific transformation is uniquely enabled by the chiral secondary alcohol precursor structure.

Chloroformate Stereochemistry SN2 Decarboxylation Chiral Synthesis

Research and Industrial Application Scenarios for Octan-2-yl Carbonochloridate Where Quantitative Differentiation Drives Selection


High-Boiling Solvent Systems and High-Temperature Reactions

Processes requiring reaction temperatures exceeding 100°C benefit from the 211°C boiling point of octan-2-yl carbonochloridate, which minimizes reagent loss due to volatilization compared to ethyl chloroformate (95°C) or isopropyl chloroformate (104.6°C). This is particularly relevant for acylation or carbamate formation conducted under reflux in high-boiling solvents such as toluene, xylene, or DMF, where lower-boiling chloroformates would be lost from the reaction medium, necessitating excess reagent and complicating purification [1].

Enantioselective Synthesis and Chiral Intermediate Production

The demonstrated ability of (S)-2-octyl chloroformate to undergo stereospecific SN2 decarboxylation to (R)-2-chlorooctane with high enantioselectivity [1] makes this compound a critical reagent for laboratories synthesizing chiral building blocks, pharmaceuticals, or agrochemicals requiring defined stereochemistry. This application scenario is not served by achiral chloroformates such as n-octyl or 2-ethylhexyl chloroformate, which lack the stereogenic center necessary for chirality transfer.

Large-Scale Fine Chemical Manufacturing with Controlled Reactivity

In industrial fine chemical production, the intermediate hydrolytic and thermal stability of secondary alkyl chloroformates relative to primary analogs necessitates careful control of storage and handling. However, this moderate stability, combined with the lower volatility and higher density of octan-2-yl carbonochloridate compared to 2-ethylhexyl chloroformate, offers a balance of sufficient shelf-life for bulk procurement while maintaining adequate reactivity for derivatization reactions. This is particularly relevant for the production of carbonates, carbamates, and mixed anhydrides used in pharmaceutical intermediates, where precise stoichiometry and minimized side reactions are critical [2].

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